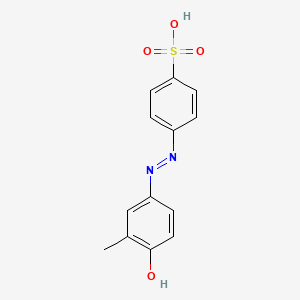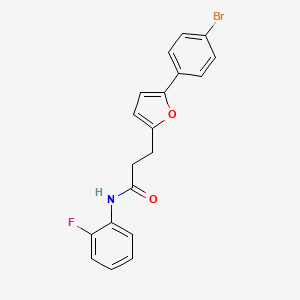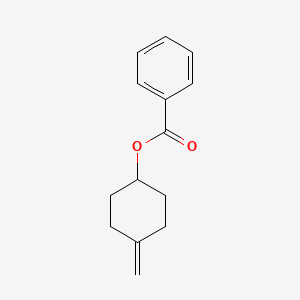
2-Methyl-1-phenyl-2-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-phenyl-2-pentanol is an organic compound with the molecular formula C12H18O. It belongs to the class of alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes a phenyl group (a benzene ring) and a branched alkyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1-phenyl-2-pentanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a phenylmagnesium bromide reacts with 2-methyl-2-pentanone. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the aldol condensation of propionaldehyde followed by hydrogenation of the intermediate product . This method is efficient for large-scale production and ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenyl-2-pentanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or aldehydes, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces hydrocarbons.
Substitution: Produces alkyl halides.
Scientific Research Applications
2-Methyl-1-phenyl-2-pentanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenyl-2-pentanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of new products .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-pentanol
- 2-Methyl-1-pentanol
- 2-Phenyl-2-butanol
Uniqueness
2-Methyl-1-phenyl-2-pentanol is unique due to its specific structural arrangement, which combines a phenyl group with a branched alkyl chain. This structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
155094-43-2 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-methyl-1-phenylpentan-2-ol |
InChI |
InChI=1S/C12H18O/c1-3-9-12(2,13)10-11-7-5-4-6-8-11/h4-8,13H,3,9-10H2,1-2H3 |
InChI Key |
MJHGBEOFMCDYKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide](/img/structure/B11944408.png)


acetonitrile](/img/structure/B11944425.png)

![2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile](/img/structure/B11944433.png)
![N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B11944445.png)
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)
![1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine](/img/structure/B11944457.png)
![2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)



